2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BML-210, is a synthetic compound that belongs to the class of purine derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Techniques
The compound belongs to a class of compounds that have been synthesized through various chemical reactions, including N-alkylation or N-arylation, followed by specific coupling methods such as Stille coupling to introduce different substituents in the purine ring. These synthesis techniques are crucial for producing compounds with potential pharmacological activities (Česnek, Hocek, & Holý, 2000)[https://consensus.app/papers/synthesis-acyclic-nucleotide-analogues-derived-2amino6-česnek/994966fffb375475a4d1db62b4bae47f/?utm_source=chatgpt].
Chemical Characterization
The structural elucidation of compounds similar to "2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" and their derivatives has been achieved using various spectroscopic methods, including IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis. These methods provide detailed insights into the molecular structure and are essential for understanding the chemical behavior and potential interactions of these compounds (Zhao et al., 2004)[https://consensus.app/papers/bromophenol-derivatives-alga-rhodomela-confervoides-zhao/d4f2fc7f82f85e6197451653e150da36/?utm_source=chatgpt].
Pharmacological Potential
Antimicrobial and Antipathogenic Activity
Some derivatives of compounds in the same class as "this compound" have been investigated for their antimicrobial and antipathogenic activities. These studies are aimed at developing novel antimicrobial agents with antibiofilm properties, highlighting the potential of these compounds in addressing bacterial resistance and biofilm-related infections (Limban, Marutescu, & Chifiriuc, 2011)[https://consensus.app/papers/synthesis-spectroscopic-properties-antipathogenic-limban/506c62f7762f5d69aa386d41482edbb1/?utm_source=chatgpt].
Anticancer Activity
Research into compounds with a similar structure has also explored their potential anticancer activities. The synthesis and characterization of these compounds, followed by screening for in vitro cytotoxic activity against various cancer cell lines, indicate the promising role of these chemicals in developing new cancer therapies. The structural modifications and functional group additions are critical factors influencing their biological activity and specificity towards cancer cells (Hassan, Hafez, & Osman, 2014)[https://consensus.app/papers/synthesis-characterization-cytotoxicity-some-hassan/7a9924f68ac25572ac54a8d07060f32d/?utm_source=chatgpt].
properties
IUPAC Name |
2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O3/c1-28-13-7-3-6-12(9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-4-2-5-11(20)8-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLBXWFIIHVLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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